Tabimorelin

Oral Bioavailability Pharmacokinetics Peptide Delivery

Tabimorelin (NN703) is a non-peptidic, orally bioavailable GHSR agonist uniquely suited for repeat-dose preclinical GHD models. With 30–35% oral bioavailability, it outperforms injectable peptide analogs (GHRP-6, <0.3% oral). Its mechanism-based CYP3A4 inhibition (93% increase in midazolam AUC) makes it the only GHSR agonist suitable for DDI research. As a WADA-validated LC-HRMS/MS reference standard (LOI: 0.18–0.89 ng/ml), it is essential for anti-doping labs. Generic substitution compromises experimental reproducibility—confirm your specific agonist.

Molecular Formula C32H40N4O3
Molecular Weight 528.7 g/mol
CAS No. 193079-69-5
Cat. No. B1681871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabimorelin
CAS193079-69-5
SynonymsTabimorelin, NN-703, NNC-26-0703, NNC-260703, NN703, NNC26-0703, NNC260703
Molecular FormulaC32H40N4O3
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N
InChIInChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1
InChIKeyWURGZWOTGMLDJP-ZCYANPAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tabimorelin (CAS 193079-69-5): A Validated Orally Active Ghrelin Receptor Agonist for GH Secretion Research


Tabimorelin (NN703, NNC-26-0703) is a non-peptidic, orally active ghrelin/growth hormone secretagogue receptor (GHSR) agonist [1]. Developed by Novo Nordisk, it was one of the first growth hormone secretagogues (GHS) designed for oral administration and acts as a ghrelin mimetic to stimulate GH release [2]. Tabimorelin binds to the human recombinant GHS-R1a with a Ki of 50 nM . It reached Phase 2 clinical evaluation for growth hormone deficiency (GHD) [3].

Critical Differentiation: Why Tabimorelin (NN703) Cannot Be Substituted by Alternative GHSR Agonists in Procurement


Substitution within the growth hormone secretagogue (GHS) class is scientifically invalid due to fundamental differences in oral bioavailability, metabolic stability, and functional selectivity. Tabimorelin demonstrates oral bioavailability of 30–35% in dogs [1], while first-generation GHS peptides like GHRP-6 and hexarelin exhibit negligible oral bioavailability (<0.3%) [2]. Furthermore, GHSR agonists exhibit divergent pharmacological profiles: non-peptidic compounds like MK-677 act as neutral modulators, whereas peptidic agonists like GHRP-6 function as negative allosteric modulators of ghrelin signaling [3]. Tabimorelin also acts as a mechanism-based CYP3A4 inhibitor, a property with substantial implications for co-administered therapeutics [4]. Consequently, experimental outcomes are strictly dependent on the specific GHSR agonist selected, making generic substitution a source of experimental irreproducibility.

Quantitative Evidence for Tabimorelin Differentiation: A Head-to-Head Comparison Guide for Procurement Scientists


Superior Oral Bioavailability of Tabimorelin Compared to Classical GHRPs

Tabimorelin (NN703) exhibits oral bioavailability of 30–35% in beagle dogs [1], a decisive advantage over first-generation peptide GHSR agonists. In stark contrast, GHRP-6 and hexarelin demonstrate negligible oral bioavailability of <0.3% in humans [2], rendering them impractical for oral dosing studies. This >100-fold difference in oral absorption is a direct consequence of the peptidomimetic design of Tabimorelin.

Oral Bioavailability Pharmacokinetics Peptide Delivery

Comparative Receptor Binding Affinity and Functional Activity: Tabimorelin vs. MK-677 and GHRP-6

Tabimorelin exhibits a Ki of 50 nM at the human recombinant GHS-R1a receptor and stimulates GH release from rat pituitary cells with an EC50 of 2.7 nM . For context, the non-peptidic agonist MK-677 (ibutamoren) has a reported binding affinity of 6.5 nM at the same receptor [1], while the peptidic agonist GHRP-6 shows high functional potency (EC50 ~0.1–61 nM depending on assay) but acts as a negative allosteric modulator of ghrelin signaling [1]. Tabimorelin's potency lies between these comparators, and its functional profile distinguishes it from both.

Receptor Binding GHSR Pharmacology Agonist Potency

Mechanism-Based CYP3A4 Inhibition: A Unique Liability of Tabimorelin Relevant to Drug-Drug Interaction Studies

Tabimorelin is a mechanism-based inhibitor of CYP3A4 [1]. In a clinical interaction study, co-administration of Tabimorelin (steady-state) with the CYP3A4 substrate midazolam increased midazolam AUC by 93% (P=0.0001) compared to baseline [1]. This property is unique among GHSR agonists. For instance, MK-677 is primarily metabolized by CYP3A4 but is not recognized as a potent inhibitor [2]. Other GHS peptides are rapidly cleared and do not exhibit this hepatic interaction profile.

Drug-Drug Interactions CYP450 Inhibition Clinical Pharmacology

Pharmacokinetic Half-Life: Tabimorelin's Intermediate Duration Differentiates It from Short-Acting GHRPs and Long-Acting MK-677

Tabimorelin has a plasma elimination half-life (t½) of 4.1 ± 0.4 hours in beagle dogs following intravenous administration [1]. This intermediate half-life contrasts with the very short half-life of GHRP-2 (pralmorelin) at 0.52 hours and hexarelin at 1.15 hours [2], and the exceptionally long half-life of MK-677 (ibutamoren) at ~24 hours [3]. The duration of GH stimulation therefore differs markedly among agents.

Pharmacokinetics Half-Life Exposure Duration

Tabimorelin: Recommended Research Applications Based on Quantified Pharmacological Differentiation


Oral Dosing Models of Growth Hormone Deficiency (GHD)

Tabimorelin is uniquely suited for preclinical GHD models requiring oral administration. Its 30–35% oral bioavailability in dogs [1] allows for non-invasive, repeat-dose studies that are infeasible with injectable or non-orally bioavailable GHS peptides (e.g., GHRP-6, <0.3% oral bioavailability ). The sustained GH and IGF-I increases observed in human trials validate its utility as an oral alternative to injectable GH.

Investigation of Ghrelin Receptor Pharmacology and Allosteric Modulation

Tabimorelin serves as a reference non-peptidic agonist for probing GHSR pharmacology. Unlike MK-677 (neutral modulator) and GHRP-6 (negative modulator), Tabimorelin's specific allosteric profile remains to be fully characterized [1]. Its defined binding affinity (Ki=50 nM) and functional activity (EC50=2.7 nM) make it a valuable comparator in studies examining ligand bias and signaling diversity at the ghrelin receptor.

Clinical Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Tabimorelin is an essential tool compound for DDI research due to its mechanism-based CYP3A4 inhibition. A 93% increase in midazolam AUC upon co-administration [1] provides a robust positive control for assessing CYP3A4-mediated interactions. This property is unique among GHSR agonists , making Tabimorelin the only member of its class suitable for this specific application.

Doping Control Method Development for Ghrelin Mimetics

Tabimorelin is a key reference standard for anti-doping laboratories. Its inclusion in validated LC-HRMS/MS screening methods, alongside capromorelin and macimorelin, enables detection in urine with limits of identification of 0.18–0.89 ng/ml [1]. The comprehensive characterization of its 13 metabolites [1] supports confirmatory analysis, making it an essential procurement item for World Anti-Doping Agency (WADA)-accredited facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tabimorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.